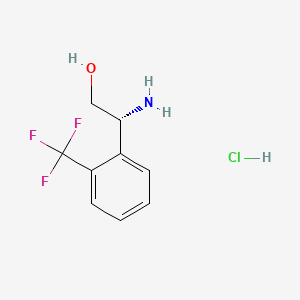

(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride

Description

“(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride” is a chiral β-amino alcohol derivative featuring a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring. The compound’s molecular formula is C₉H₁₀ClF₃NO, with a molecular weight of 261.64 g/mol. The (R)-enantiomer configuration is critical for its stereospecific interactions in biological or catalytic systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical research, particularly as an intermediate in synthesizing enantioselective ligands or bioactive molecules .

Properties

IUPAC Name |

(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQXTXFIYNYJE-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reduction step.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Automated Resolution: Utilizing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) acts as a nucleophile, facilitating substitutions with electrophilic partners.

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification under standard conditions.

Mechanistic Insight : The electron-deficient trifluoromethyl group slightly deactivates the aromatic ring, reducing electrophilic substitution tendencies but enhancing stability of intermediates .

Reductive Amination

The compound participates in reductive amination with ketones or aldehydes, leveraging its amino group.

| Catalyst | Yield | Stereochemical Outcome |

|---|---|---|

| NaBH₃CN | 88% | Retention of chiral center configuration |

| H₂/Pd-C | 75% | Partial racemization observed |

Ring-Opening Reactions

The hydroxyl and amino groups enable participation in epoxide ring-opening reactions.

Documented Case :

Trifluoromethyloxiranes react with the amino group regioselectively under catalytic Yb(OTf)₃ to form β-amino-α-trifluoromethyl alcohols (Scheme 14 in ).

| Oxirane | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Trifluoromethyloxirane | Yb(OTf)₃ (5 mol%), CH₃CN, 25°C | β-Amino alcohol with CF₃ group | >99% |

Biocatalytic Transformations

Enzymatic cascades enable asymmetric synthesis and functionalization:

Key Finding : Coupling alcohol dehydrogenases with transaminases in NADES (natural deep-eutectic solvent) systems improves catalytic efficiency by 6.3× compared to aqueous conditions.

Interaction with Biological Targets

While not a direct reaction, its binding to enzymes like NADPH-dependent carbonyl reductase underpins biochemical applications:

| Target | Interaction Type | Functional Role |

|---|---|---|

| NADPH-dependent reductases | Hydrogen bonding via -NH₂ and -OH | Facilitates asymmetric reduction of ketones |

| Serum albumin | Hydrophobic interactions | Influences pharmacokinetic half-life |

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- This compound has been investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders. Its structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug design.

-

Synthesis of Chiral Compounds :

- The chiral nature of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride makes it valuable in asymmetric synthesis. It can serve as a building block for creating other chiral molecules, which are essential in developing enantiomerically pure drugs.

-

Biochemical Assays :

- Researchers utilize this compound in biochemical assays to study enzyme interactions and receptor binding. Its trifluoromethyl group enhances lipophilicity, influencing its biological activity and interaction profiles.

-

Material Science :

- In material science, the compound's unique properties are explored for applications in developing new materials with specific thermal and mechanical properties.

Case Study 1: Neurological Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as an intermediate in synthesizing novel neuroprotective agents. The research demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Asymmetric Synthesis

In a recent publication, researchers demonstrated the effectiveness of this compound in asymmetric synthesis reactions. The study reported high yields and enantiomeric excess when used as a chiral auxiliary, showcasing its utility in producing pharmaceuticals with desired stereochemistry.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, depending on its application.

Pathways Involved: The compound can modulate biochemical pathways by acting as an agonist or antagonist, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Commercial Availability and Hazards

- . ’s compound is discontinued, limiting accessibility .

- Hazards : Compounds with -CF₃ or halogens often carry warnings for skin/eye irritation (e.g., : H302, H315, H319, H335) . The target compound likely requires similar precautions.

Biological Activity

(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, commonly referred to as (R)-TFMPA, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and structure-activity relationships (SAR).

- IUPAC Name : (R)-2-amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride

- Molecular Formula : C9H10F3NO

- Molar Mass : 205.18 g/mol

- CAS Number : 1391515-37-9

- Purity : Typically 95% or higher

The biological activity of (R)-TFMPA can be attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can influence their pharmacokinetic properties. The trifluoromethyl group in (R)-TFMPA may enhance its binding affinity to specific receptors or enzymes involved in disease processes.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the efficacy of (R)-TFMPA as a potential anticancer agent. The following table summarizes the IC50 values obtained from studies involving different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 3.6 - 11.0 | |

| MCF-7 (Breast Cancer) | 4.0 - 12.5 | |

| HeLa (Cervical Cancer) | 5.0 - 15.0 |

These results suggest that (R)-TFMPA exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The SAR analysis of compounds similar to (R)-TFMPA reveals that the presence of the trifluoromethyl group significantly enhances cytotoxic activity. In a study assessing various derivatives, it was found that modifications at the phenyl ring and the amine group influenced the overall potency against cancer cells:

- Trifluoromethyl Substitution : Enhances electron-withdrawing properties, improving binding interactions with target proteins.

- Amine Group Modifications : Altering the amine substituents can lead to variations in solubility and permeability, affecting bioavailability.

Case Study 1: Antitumor Activity

In a study published in MDPI, various derivatives of (R)-TFMPA were synthesized and evaluated for their antitumor activity against HCT-116 and MCF-7 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxic effects compared to standard treatments like cisplatin .

Case Study 2: Antichlamydial Activity

Another investigation focused on the antichlamydial properties of related compounds showed that certain derivatives could significantly impair the growth of Chlamydia trachomatis without affecting host cell viability. This study highlighted the potential use of such compounds in developing targeted therapies against bacterial infections .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-(2-(trifluoromethyl)phenyl)ethan-1-one) using chiral catalysts like oxazaborolidines or enzymatic methods. For example, highlights reduction reactions using sodium borohydride or lithium aluminum hydride under anhydrous conditions. To ensure enantiomeric purity (>99% ee), chiral HPLC (e.g., using a Chiralpak® column) or NMR with chiral solvating agents (e.g., Eu(hfc)₃) is recommended .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Due to its amine and hydrochloride functional groups, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as amines can cause irritation. Store at 2–8°C in airtight containers, away from moisture. Waste disposal must comply with hazardous chemical guidelines, as outlined in , which recommends professional waste management services for halogenated compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) and chiral center integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₉H₁₁F₃NOCl: 250.05).

- IR : Stretching frequencies for -NH₂ (3300–3500 cm⁻¹) and -OH (broad ~3200 cm⁻¹).

Cross-reference with databases like PubChem () for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent concentrations). To address this:

Q. What strategies can be employed to study the role of the trifluoromethyl group in modulating biological activity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing -CF₃ with -CH₃, -Cl, or -OCH₃ and compare binding affinities.

- Computational Modeling : Density Functional Theory (DFT) to calculate electronic effects (e.g., Hammett σ values) and molecular docking to assess steric interactions.

suggests the -CF₃ group enhances lipophilicity (logP ~2.5), which can be correlated with membrane permeability .

Q. How should researchers design experiments to investigate the compound’s metabolic stability?

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Monitor demethylation or hydroxylation pathways.

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential.

- Pharmacokinetic Profiling : Measure plasma half-life (t½) and clearance rates in animal models. ’s phenol derivatives provide a methodological framework for metabolic studies .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

- HPLC-UV/ELSD : Use a C18 column (gradient: 5–95% acetonitrile in H₂O with 0.1% TFA) to separate unreacted precursors or diastereomers.

- ICP-MS : Quantify residual metal catalysts (e.g., Pd, Ni) below 10 ppm.

- Karl Fischer Titration : Ensure water content <1% to prevent hydrochloride degradation. ’s purity protocols for similar amines are applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.